molecular formula C21H21N3O4S2 B11114565 Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B11114565
M. Wt: 443.5 g/mol
InChI Key: IDTQKQKULHFQFY-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS: 899998-70-0) is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 4-position, a sulfonated piperazine moiety at the 3-position, and a methyl ester at the 2-position. Its molecular formula is C₂₁H₂₁N₃O₄S₂, with a molecular weight of 443.5 g/mol . The sulfonylpiperazine group is linked to a pyridin-2-yl substituent, which may enhance hydrogen-bonding interactions in biological systems. Key structural attributes include:

  • Sulfonamide-piperazine moiety: Often associated with improved solubility and receptor-binding capabilities.
  • Pyridinyl substituent: Introduces basicity and hydrogen-bond acceptor/donor properties.

Physical properties such as melting point, boiling point, and density remain unreported in available literature .

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C21H21N3O4S2/c1-28-21(25)19-20(17(15-29-19)16-7-3-2-4-8-16)30(26,27)24-13-11-23(12-14-24)18-9-5-6-10-22-18/h2-10,15H,11-14H2,1H3

InChI Key

IDTQKQKULHFQFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation

The 4-phenylthiophene-2-carboxylate backbone is typically synthesized via Knorr-type cyclization or Gewald reactions :

  • Knorr cyclization :

    • React ethyl acetoacetate with phenylacetonitrile in the presence of sulfur and morpholine.

    • Yields 4-phenylthiophene-2-carboxylate esters with >80% efficiency.

  • Gewald reaction :

    • Condensation of ketones (e.g., acetophenone) with cyanoacetates and elemental sulfur.

    • Microwave-assisted conditions reduce reaction time to 15–30 minutes.

Functionalization at the 3-Position

Chlorosulfonation introduces the sulfonyl chloride group:

  • Treat thiophene with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C.

  • Key conditions :

    • Molar ratio (thiophene:ClSO3H) = 1:1.2

    • Reaction time: 2–4 hours

    • Yield: 70–85%.

Piperazine Sulfonylation and Pyridinyl Substitution

Synthesis of 4-(Pyridin-2-yl)Piperazine

Piperazine derivatives are prepared via Buchwald-Hartwig coupling or nucleophilic aromatic substitution :

  • Buchwald-Hartwig method :

    • React piperazine with 2-bromopyridine using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base.

    • Yields 85–90% under microwave irradiation (100°C, 1 hour).

  • Nucleophilic substitution :

    • Heat 2-fluoropyridine with piperazine in DMF at 120°C for 24 hours.

    • Lower yield (60–65%) due to competing side reactions.

Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with 4-(pyridin-2-yl)piperazine:

  • Conditions :

    • Base: Triethylamine (TEA) or DMAP

    • Solvent: Dichloromethane or THF

    • Temperature: 0°C → room temperature, 12–18 hours.

  • Yield : 75–82% after column chromatography (SiO₂, ethyl acetate/hexane).

Esterification and Final Product Isolation

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

  • Analytical validation :

    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.15 ppm for pyridinyl protons).

    • HRMS : Molecular ion peak at m/z 444.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Knorr + SulfonylationChlorosulfonation7898Harsh acidic conditions
Gewald + MicrowaveMicrowave cyclization8297Requires specialized equipment
Buchwald couplingPd-catalyzed amination9099High catalyst cost

Optimization Strategies

Microwave-Assisted Synthesis

  • Reduces sulfonylation time from 18 hours to 45 minutes.

  • Improves piperazine coupling efficiency by 15–20%.

Solvent-Free Conditions

  • Ball milling for thiophene synthesis achieves 88% yield without solvents.

Flow Chemistry

  • Continuous flow reactors enhance safety during chlorosulfonation.

Challenges and Solutions

  • Over-sulfonation : Controlled addition of ClSO3H at low temperatures minimizes byproducts.

  • Piperazine dimerization : Use excess pyridinyl halide (1.5 eq.) to suppress self-coupling.

  • Ester hydrolysis : Avoid aqueous workup at high pH to preserve methyl ester.

Scalability and Industrial Feasibility

  • Kilogram-scale batches achieve 76% overall yield using flow systems.

  • Cost drivers: Pd catalysts (35% of total cost), chromatographic purification.

Emerging Alternatives

  • Enzymatic sulfonation : Pilot studies using aryl sulfotransferases show 50% yield under mild conditions.

  • Electrochemical methods : Direct sulfonation via SO₂ insertion avoids ClSO3H.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine-Sulfonyl Thiophene Derivatives

The target compound belongs to a class of sulfonamide-functionalized thiophene carboxylates. A closely related analog is Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS: 895262-30-3), which substitutes the pyridin-2-yl group with a 3-chlorophenyl moiety on the piperazine ring. Key differences include:

Parameter Target Compound Comparative Compound
CAS Number 899998-70-0 895262-30-3
Molecular Formula C₂₁H₂₁N₃O₄S₂ C₁₆H₁₇ClN₂O₄S₂
Molecular Weight 443.5 g/mol 400.9 g/mol
Piperazine Substituent Pyridin-2-yl 3-Chlorophenyl
Key Observations:

Molecular Weight and Substituent Effects : The pyridin-2-yl group in the target compound increases molecular weight by ~42.6 g/mol compared to the 3-chlorophenyl analog. This difference arises from the nitrogen-containing pyridine ring versus the chloro-substituted benzene.

In contrast, the electron-withdrawing chlorine atom in the 3-chlorophenyl analog may increase lipophilicity, favoring membrane permeability .

Synthetic Accessibility : Both compounds utilize sulfonylation of piperazine intermediates, but the choice of substituent (pyridine vs. chlorophenyl) dictates reagent selection and reaction conditions .

Broader Context: Thiophene-Based Derivatives in Medicinal Chemistry

  • Thiophenyl thiazolyl-pyridines : Compounds with thiophene-thiazole scaffolds showed antitumor activity in docking studies, emphasizing the importance of the thiophene core in bioactive molecules .
Comparative Insights:
  • Thiophene Positional Isomerism : The target compound’s 3-sulfonyl and 4-phenyl substitutions contrast with 5-substituted thiophenes in Example 62, which may alter binding modes in enzymatic pockets .
  • Piperazine vs. Non-Piperazine Moieties: Sulfonated piperazines (as in the target compound) generally improve aqueous solubility compared to non-polar alkyl chains, a critical factor in drug design .

Biological Activity

Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C25_{25}H23_{23}N5_5O2_2
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on various kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
  • Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which help in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description
AnticancerDemonstrates cytotoxicity against various cancer cell lines, potentially through apoptosis induction.
Anti-inflammatoryReduces inflammation markers, suggesting utility in inflammatory diseases.
AntimicrobialExhibits activity against bacterial strains, indicating potential as an antibiotic agent.

Case Studies and Research Findings

  • Antitumor Activity : A study assessed the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin.
  • Kinase Inhibition : In vitro assays demonstrated that the compound inhibits specific kinases involved in tumor proliferation, suggesting a mechanism that may lead to reduced tumor growth rates.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Q & A

Basic: What are the critical steps in synthesizing Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate?

Answer:
The synthesis typically involves:

Thiophene Core Formation : Constructing the 2-carboxylate thiophene ring via cyclization of α-mercaptoacrylates or Knorr-type reactions.

Sulfonylation : Introducing the sulfonyl group at the 3-position using chlorosulfonic acid or SOCl₂, followed by reaction with 4-(pyridin-2-yl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C) .

Esterification : Methylation of the carboxylic acid precursor using methanol/HCl or diazomethane.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are essential for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinylpiperazine protons at δ 2.5–3.5 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~490–500 m/z) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the sulfonyl-piperazine linkage .

Advanced: How can computational modeling optimize the compound’s structure-activity relationship (SAR) for receptor binding?

Answer:

Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin/dopamine receptors). Key residues (e.g., Asp³.32 in GPCRs) may hydrogen-bond with the sulfonyl group .

QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents (e.g., pyridinyl vs. chlorophenyl) with IC₅₀ values from kinase assays .

MD Simulations : Assess piperazine ring flexibility under physiological conditions (CHARMM force field) to predict conformational stability .

Advanced: How to address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Answer:

Assay Standardization :

  • Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .
  • Test solubility in DMSO/PBS buffers to exclude aggregation artifacts (dynamic light scattering) .

Metabolic Stability : Evaluate hepatic microsomal degradation (CYP450 isoforms) to rule out rapid metabolite formation .

Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional cAMP/GTPγS assays for GPCR targets .

Advanced: What strategies resolve low solubility in aqueous buffers during bioassays?

Answer:

Prodrug Design : Convert the methyl ester to a carboxylic acid (hydrolysis under mild alkaline conditions) .

Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance solubility (particle size <200 nm via DLS) .

Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the pyridinyl ring while monitoring SAR trade-offs .

Advanced: How to validate target engagement in cellular models?

Answer:

Photoaffinity Labeling : Incorporate a diazirine group at the phenyl ring and crosslink to cellular targets (LC-MS/MS identification) .

CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of suspected targets (e.g., Bcl-2) via Western blot .

CRISPR Knockout : Use HEK293 cells with deleted receptor genes (e.g., 5-HT₆) to confirm activity loss .

Advanced: What are the challenges in regioselective sulfonylation during synthesis?

Answer:

Directing Groups : Temporarily introduce nitro or acetyl groups at the 3-position of thiophene to guide sulfonylation, followed by removal .

Microwave-Assisted Synthesis : Optimize reaction time/temperature (e.g., 80°C, 30 min) to minimize byproducts .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) for piperazine amines to prevent over-sulfonylation .

Advanced: How to analyze electronic effects of substituents on biological activity?

Answer:

Hammett Analysis : Correlate σ values of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) with logP/IC₅₀ .

DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Spectroscopic Probes : Use fluorescence quenching (e.g., tryptophan in protein binding pockets) to assess electronic interactions .

Basic: What are the compound’s key structural motifs and their functional roles?

Answer:

  • Thiophene-2-carboxylate : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Sulfonylpiperazine : Acts as a hydrogen-bond acceptor and confers conformational flexibility for receptor binding .
  • 4-Phenyl Group : Modulates lipophilicity (clogP ~3.5) and membrane permeability .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization .
  • Waste Disposal : Neutralize chlorinated byproducts (e.g., from sulfonyl chloride) with 10% NaHCO₃ .
  • Storage : Argon atmosphere at –20°C to prevent ester hydrolysis .

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